(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile is a synthetic organic compound that features a thiazole ring, a bromophenyl group, and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with a suitable thioamide under acidic conditions.
Amination Reaction: The thiazole intermediate can then be reacted with a chloro-methylphenyl amine in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromophenyl and chloro-methylphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((5-bromo-2-methylphenyl)amino)acrylonitrile
- (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((5-iodo-2-methylphenyl)amino)acrylonitrile
Uniqueness
Compared to similar compounds, (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile may exhibit unique properties due to the specific combination of bromine and chlorine substituents. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-chloro-2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN3S/c1-12-2-7-16(21)8-17(12)23-10-14(9-22)19-24-18(11-25-19)13-3-5-15(20)6-4-13/h2-8,10-11,23H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDRJWBMUNVCRE-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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